N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound with potential applications in medicinal chemistry. Its systematic name indicates a complex structure featuring a sulfonamide group, which is known for its biological activity. This compound is classified under sulfonamides, which are widely used in pharmaceuticals due to their antibacterial properties and ability to inhibit various enzymes.
The compound can be sourced from chemical suppliers and may also be found in research publications focusing on synthetic methodologies and biological evaluations. Its unique properties make it a subject of interest in various scientific studies, particularly those investigating new therapeutic agents.
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide falls under the category of organic compounds, specifically sulfonamides. It is characterized by the presence of both an indene derivative and a methoxyphenyl group, which contribute to its chemical reactivity and potential biological effects.
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere, and careful monitoring of reaction times to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is , with a molecular weight of 255.34 g/mol. The structure features:
The compound's structural representation can be depicted using SMILES notation: COC1(CNS(=O)(=O)N)Cc2ccccc2C1
, which provides insight into its connectivity and functional groups.
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide may participate in various chemical reactions typical for sulfonamides:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalyst use to achieve desired outcomes effectively.
The mechanism of action for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide likely involves:
Further studies are necessary to elucidate its precise mechanism through biochemical assays and molecular modeling techniques.
Though specific data on density and boiling point are not available, general characteristics expected include:
Key chemical properties include:
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2